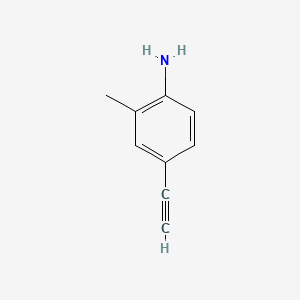

4-Ethynyl-2-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethynyl-2-methylaniline is an organic compound with the molecular formula C9H9N. It is a derivative of aniline, where the ethynyl group is attached to the fourth position and a methyl group is attached to the second position of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-methylaniline can be achieved through various methods. One common approach involves the Sonogashira coupling reaction, where 2-methylaniline is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Another method involves the direct alkylation of 2-methylaniline with an ethynylating agent, such as ethynyl bromide, in the presence of a strong base like sodium hydride. This reaction also proceeds under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

4-Ethynyl-2-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-formyl-2-methylaniline.

Reduction: The ethynyl group can be reduced to form an ethyl group, yielding 4-ethyl-2-methylaniline.

Substitution: The amino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic conditions.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common for reducing the ethynyl group.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination, under controlled temperature conditions.

Major Products

Oxidation: 4-Formyl-2-methylaniline

Reduction: 4-Ethyl-2-methylaniline

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-Ethynyl-2-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Material Science: The compound is used in the synthesis of polymers and advanced materials with unique electronic properties.

Biology and Medicine: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Ethynyl-2-methylaniline depends on its specific application. In organic synthesis, the ethynyl group can participate in various coupling reactions, forming new carbon-carbon bonds. The amino group can act as a nucleophile in substitution reactions, facilitating the formation of new functional groups.

In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific bioactive derivative synthesized from this compound.

Comparación Con Compuestos Similares

Similar Compounds

4-Ethynylaniline: Similar structure but lacks the methyl group at the second position.

2-Ethynylaniline: Similar structure but the ethynyl group is attached to the second position instead of the fourth.

4-Ethynyl-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen atom.

Uniqueness

4-Ethynyl-2-methylaniline is unique due to the presence of both the ethynyl and methyl groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.

Actividad Biológica

4-Ethynyl-2-methylaniline, a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by an ethynyl group at the para position relative to the amine group, which influences its interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C9H9N

- Molecular Weight : 131.17 g/mol

- Physical State : Colorless to yellow liquid

- Solubility : Insoluble in water; soluble in organic solvents

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Sonogashira Coupling : This method involves the coupling of 2-methylaniline with terminal alkynes in the presence of a palladium catalyst.

- Alkylation Reactions : Utilizing alkyl halides to introduce the ethynyl group onto the aniline structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve:

- Inhibition of Cell Proliferation : It disrupts the cell cycle, leading to apoptosis in cancer cells.

- Interaction with Specific Targets : Binding to proteins involved in cell signaling pathways critical for cancer progression.

Immunomodulatory Effects

Recent studies have suggested that derivatives of this compound may possess immunostimulatory properties. These compounds have been investigated for their effects on lymphocyte subpopulations and overall immune response enhancement.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer efficacy of this compound.

- Methodology : Treatment of breast cancer cell lines with varying concentrations of the compound.

- Results : Significant reduction in cell viability observed at concentrations above 10 µM, with IC50 values indicating potent activity.

-

Immunomodulatory Research :

- Objective : To assess the impact on immune cell populations.

- Methodology : Administration of the compound to animal models followed by flow cytometry analysis.

- Results : Enhanced activation of T-cells and increased production of cytokines were noted.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and immune suppression.

- Receptor Modulation : Interaction with specific receptors that regulate cellular responses to external stimuli.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their biological activities:

| Compound Name | Chemical Formula | Anticancer Activity | Immunomodulatory Effects |

|---|---|---|---|

| This compound | C9H9N | High | Moderate |

| 3-Ethynylaniline | C8H9N | Moderate | Low |

| 5-Iodo-2-methylaniline | C7H8IN | Low | None |

| 5-Chloro-2-methylaniline | C7H8ClN | Moderate | Low |

Propiedades

IUPAC Name |

4-ethynyl-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNCVJZQRADJNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663662 |

Source

|

| Record name | 4-Ethynyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146141-31-3 |

Source

|

| Record name | 4-Ethynyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.